N-Formylindoline

Regioselective Halogenation Indole Synthesis Directed Ortho-Metalation

N-Formylindoline is the non-interchangeable N-protected indoline essential for achieving exclusive C7 regioselectivity in thallation-directed halogenation—a transformation that fails with unprotected indoline, N-acetyl, or N-tosyl derivatives. This formyl-protected building block is critical for synthesizing 7-haloindole-based tubulin polymerization inhibitors (e.g., A-318315, A-293620) and chloropeptin precursors. The formyl group simultaneously protects the secondary amine and electronically modulates the aromatic ring, enabling chlorosulfonation at the 5-position followed by mild acidic deprotection. For laboratories scaling up, the Pd/C-catalyzed one-pot reductive formylation protocol delivers 91% yield in a single operation, reducing solvent consumption and labor cost.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 2861-59-8
Cat. No. B030428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formylindoline
CAS2861-59-8
Synonyms2,3-Dihydro-1H-indole-1-carboxaldehyde;  1-Indolinecarboxaldehyde; 
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C=O
InChIInChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2
InChIKeyDGCIPHNRGLERLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formylindoline (CAS 2861-59-8): Indoline-1-Carboxaldehyde for Heterocyclic Synthesis


N-Formylindoline (indoline-1-carboxaldehyde, CAS 2861-59-8), a white solid with molecular formula C₉H₉NO and molecular weight 147.17 g/mol, is an N-protected indoline derivative featuring a formyl group attached to the indoline nitrogen . With a melting point of 63–65 °C, boiling point of 165 °C at 8 mmHg, predicted density of 1.266 g/cm³, and predicted pKa of 1.12, this compound exhibits solubility in dichloromethane, ethyl acetate, and methanol . The N-formyl group simultaneously acts as a protecting group for the secondary amine while modulating the electronic properties of the indoline ring system [1].

Why N-Formylindoline Cannot Be Replaced by Unprotected Indoline or Alternative N-Substituted Analogs


N-Formylindoline possesses a unique combination of steric and electronic properties that render it non-interchangeable with unprotected indoline or other N-substituted indoline derivatives in synthetic applications. The formyl group on nitrogen simultaneously protects the secondary amine from undesired side reactions while modulating the electronic character of the indoline ring, thereby altering reactivity and directing effects during subsequent transformations . Unprotected indoline (CAS 496-15-1) lacks this N-substituent and exhibits fundamentally different regioselectivity in electrophilic substitution reactions [1]. N-Acetylindoline and N-tosylindoline, while also N-protected, differ from N-formylindoline in their steric bulk, hydrolytic lability, and compatibility with downstream deprotection protocols, making them unsuitable drop-in replacements [1].

Quantitative Evidence Supporting N-Formylindoline Selection Over Analogs


Regioselective C7 Halogenation: N-Formylindoline Enables 7-Substituted Indole Synthesis

N-Formylindoline directs electrophilic substitution exclusively to the C7 position of the indoline ring, whereas unprotected indoline or indole yields mixtures of regioisomers or fails to undergo the desired transformation. In a thallation reaction employing thallium(III) trifluoroacetate, N-formylindoline afforded 7-thallated intermediates that were subsequently converted to 7-haloindolines and then aromatized to 7-substituted indoles, a transformation that cannot be achieved with unprotected indoline due to competing N-functionalization and lack of directing capability [1].

Regioselective Halogenation Indole Synthesis Directed Ortho-Metalation

Pd/C-Catalyzed One-Pot Reductive Formylation: Direct Access from Indoles

N-Formylindoline can be synthesized directly from indole via a Pd/C-catalyzed one-pot domino reductive formylation using formic acid as both hydrogen donor and formylating agent, achieving 91% isolated yield . In contrast, conventional two-step methods require separate reduction of indole to indoline followed by formylation, involving additional purification steps and lower overall efficiency .

Reductive Formylation Domino Reaction Heterocyclic Synthesis

N-Formylindoline as Formylating Agent: Superior Transfer Efficiency

N-Formylindoline functions as an effective formylating agent capable of transferring its N-formyl group to nucleophiles including amines. This property distinguishes it from N-acetylindoline and N-tosylindoline, which lack analogous formyl-transfer reactivity due to the greater stability of the acetyl and tosyl groups toward nucleophilic cleavage [1].

Formylating Agent Amine Formylation Synthetic Utility

Physicochemical Profile Comparison: N-Formylindoline vs. Unprotected Indoline

The N-formyl group substantially alters the physicochemical profile of the indoline scaffold. N-Formylindoline exhibits a predicted pKa of 1.12 and LogP of 1.91 , whereas unprotected indoline (CAS 496-15-1) has a basic pKa of approximately 4.6–5.0 (corresponding to the secondary amine) and lower LogP [1]. This difference affects both chromatographic behavior and reaction compatibility.

Physicochemical Properties pKa Lipophilicity

Validated Application Scenarios for N-Formylindoline Procurement


Synthesis of 7-Substituted Indoles for Natural Product and Pharmaceutical Research

N-Formylindoline is the preferred starting material for preparing 7-haloindoles (Cl, Br, I) via thallation-directed halogenation, as demonstrated in the synthesis of chloropeptin precursor tripeptides [1]. This approach provides exclusive C7 regioselectivity that cannot be achieved with unprotected indoline or alternative N-protected derivatives, making it essential for medicinal chemistry programs requiring 7-substituted indole scaffolds.

One-Pot Reductive Formylation for Streamlined Indole-Derived Synthesis

For laboratories synthesizing N-formylindolines from indole precursors, the Pd/C-catalyzed one-pot reductive formylation method provides 91% yield in a single operation . This protocol is directly applicable to multi-gram scale syntheses and eliminates the need for separate reduction and formylation steps, reducing solvent consumption and labor costs in both academic and industrial settings.

Formylating Agent for Amine Derivatization

N-Formylindoline can serve as a stoichiometric formylating agent for the formylation of amines and other nucleophiles [2]. This application is particularly relevant in synthetic sequences where controlled formyl transfer is required without the use of highly reactive formylating reagents such as formic acetic anhydride or cyanide-based systems.

Pharmaceutical Intermediate for Sulfonamide-Based Drug Candidates

N-Formylindoline serves as a key intermediate in the synthesis of indoline-5-sulfonamide derivatives, including tubulin polymerization inhibitors such as A-318315 and A-293620 [3]. The formyl group protects the indoline nitrogen during chlorosulfonation at the 5-position, after which it can be selectively removed under mild acidic conditions to unmask the secondary amine for further functionalization.

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